molecular formula C8H8Cl2N4 B1433943 2,6-dichloro-7-isopropyl-7H-purine CAS No. 953018-13-8

2,6-dichloro-7-isopropyl-7H-purine

Katalognummer: B1433943
CAS-Nummer: 953018-13-8
Molekulargewicht: 231.08 g/mol
InChI-Schlüssel: BMKLSAIGMUTOQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-7-isopropyl-7H-purine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and an isopropyl group at position 7 on the purine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-7-isopropyl-7H-purine can be achieved through various methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction between halopurines and arylboronic acids in a water-acetonitrile mixture . This method is known for its efficiency and ability to produce high yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-7-isopropyl-7H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include arylboronic acids for Suzuki-Miyaura cross-coupling , and various oxidizing and reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent, particularly as a cyclin-dependent kinase (CDK) inhibitor. CDKs play a crucial role in regulating the cell cycle, and their dysregulation is often implicated in cancer. Research shows that 2,6-dichloro-7-isopropyl-7H-purine derivatives can inhibit CDK2/cyclin E activity, which is essential for cell proliferation.

  • Case Study : A series of 2,6,9-trisubstituted purines, including derivatives of this compound, were synthesized and tested for cytotoxic effects on various cancer cell lines (H1975, HL-60, HCT116, HeLa). The IC50 values indicated varying levels of sensitivity among the cell lines, with some compounds displaying significant inhibitory effects at micromolar concentrations .

Structure-Activity Relationship (SAR) Studies

The structural modifications of this compound have been explored to enhance its biological activity. SAR studies have shown that substituents at different positions on the purine ring can significantly affect the compound's potency against cancer cells.

CompoundR1IC50 (µM) H1975IC50 (µM) HeLa
4ai-Propyl14.0 ± 0.2632.0 ± 0.13
4bButyl28.0 ± 0.0818.0 ± 0.14
4ci-Butyl36.0 ± 0.27>50.0
4dPentyl12.0 ± 0.1910.1 ± 0.14

This table summarizes the inhibitory concentrations required for 50% inhibition (IC50) across different cancer cell lines, illustrating the compound's potential as a lead structure in drug development .

Alkylation Reactions

The synthesis of this compound typically involves alkylation reactions where the parent compound undergoes substitution at the N7 position using alkyl halides such as isopropyl iodide in the presence of bases like potassium carbonate.

  • Experimental Setup : A mixture of 2,6-dichloro-9H-purine and isopropyl iodide in dimethyl sulfoxide (DMSO) was stirred at controlled temperatures to yield the desired product along with regioisomers .

Regioselectivity in Synthesis

Recent studies have focused on achieving regioselective alkylation at the N7 position of purines to minimize by-products and improve yields of desired derivatives like this compound.

Inhibition of Kinases

The compound's derivatives have been shown to inhibit various kinases beyond CDKs, making them candidates for broader therapeutic applications.

Complexation Studies

Research has also explored the complexation of these purines with β-cyclodextrin to enhance solubility and bioavailability while maintaining biological activity .

Wirkmechanismus

The mechanism of action of 2,6-dichloro-7-isopropyl-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dichloropurine: Similar in structure but lacks the isopropyl group at position 7.

    7-Isopropylpurine: Similar in structure but lacks the chlorine atoms at positions 2 and 6.

Uniqueness

2,6-Dichloro-7-isopropyl-7H-purine is unique due to the combination of chlorine atoms and an isopropyl group on the purine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other purine derivatives.

Biologische Aktivität

2,6-Dichloro-7-isopropyl-7H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and its effects on various cellular models, highlighting relevant studies and findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions and an isopropyl group at the 7 position of the purine ring. The synthesis of this compound typically involves alkylation reactions with suitable reagents to introduce the isopropyl group while maintaining regioselectivity to prevent unwanted side products .

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), specifically CDK2/cyclin E, with IC50 values ranging from 0.92 to 3.26 µM. This inhibition suggests a potential role in regulating cell cycle progression and cancer cell proliferation .
  • DNA Interaction : Similar purine derivatives have demonstrated the capacity to bind to DNA, affecting transcriptional processes and potentially leading to cytotoxic effects in cancer cells .

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested :
    • HeLa (Cervical Cancer) : Exhibited significant sensitivity to treatment.
    • HCT116 (Colorectal Cancer) : Variable sensitivity noted.
    • HL-60 (Leukemia) : Resistant with IC50 values exceeding 20 µM.
    • Vero Cells (Non-cancerous) : Used as a control for cytotoxicity assessment.
    The IC50 values for these cell lines were determined using colorimetric assays over a 72-hour exposure period, indicating varying degrees of susceptibility among different cancer types .

Structure-Activity Relationship (SAR)

Research has indicated that modifications at specific positions on the purine ring can enhance or diminish biological activity. For instance, the presence of polar functional groups at position 6 has been linked to improved inhibitory effects against CDK2/cyclin E . The following table summarizes findings related to structural modifications:

CompoundPosition ModifiedIC50 (µM)Biological Activity
This compoundN/A0.92 - 3.26CDK2/cyclin E inhibitor
6-Chloro-9H-purineC6 (hydroxy)<10Weak CDK inhibition
Adamantane-substituted derivativesC64.3-fold higher than meta analoguesEnhanced activity against CDK

Eigenschaften

IUPAC Name

2,6-dichloro-7-propan-2-ylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4/c1-4(2)14-3-11-7-5(14)6(9)12-8(10)13-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKLSAIGMUTOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-7-isopropyl-7H-purine
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-7-isopropyl-7H-purine
Reactant of Route 3
Reactant of Route 3
2,6-dichloro-7-isopropyl-7H-purine
Reactant of Route 4
Reactant of Route 4
2,6-dichloro-7-isopropyl-7H-purine
Reactant of Route 5
Reactant of Route 5
2,6-dichloro-7-isopropyl-7H-purine
Reactant of Route 6
Reactant of Route 6
2,6-dichloro-7-isopropyl-7H-purine
Customer
Q & A

Q1: What is the spatial arrangement of the rings in 2,6-dichloro-7-isopropyl-7H-purine?

A1: The molecule consists of fused imidazole and pyrimidine rings. While both rings are essentially planar individually, they are not perfectly coplanar. The dihedral angle between them is 1.32° [].

Q2: How are the molecules arranged in the crystal lattice?

A2: In the crystal, the this compound molecules are stacked in a parallel arrangement along the bc plane. The distance between the centroids of inversion-related pyrimidine rings is 3.5189 Å [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.